Asoprisnil

概要

説明

アソプリスニルは、子宮筋腫の症状管理における可能性について研究されてきた、新規経口活性選択的プロゲステロン受容体モジュレーター(SPRM)です。 プロゲステロンのアゴニストおよびアンタゴニストの混合活性を示し、婦人科治療の分野ではユニークな化合物です .

製法

アソプリスニルの合成は、ステロイド系前駆体から始まるいくつかの工程を伴います。 反応条件は通常、有機溶媒と触媒の使用を含み、目的の生成物の形成を促進します . 工業生産方法は同様ですが、より大量に対応するためにスケールアップされ、厳格な品質管理対策により純度と一貫性を確保しています .

準備方法

The synthesis of asoprisnil involves several steps, starting from steroidal precursorsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures .

化学反応の分析

Structural Analysis of Asoprisnil

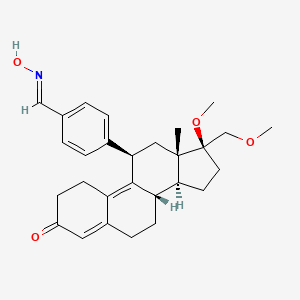

This compound (C₂₈H₃₅NO₄) is a selective progesterone receptor modulator (SPRM) with a steroidal skeleton and a distinctive 11β-benzaldoxime substituent . Its molecular formula and SMILES notation ([H]\C(=N/O)C1=CC=C(C=C1)[C@@]1([H])C[C@@]2(C)[C@@]([H])(CC[C@]2(COC)OC)[C@]2([H])CCC3=CC(=O)CCC3=C12) highlight its complex structure, which includes a cyclopenta[a]phenanthren-7-one core and a methoxymethyl group .

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Cyclopenta[a]phenanthren-7-one backbone with methoxy and methoxymethyl groups |

| Substituent | 11β-benzaldoxime group attached via a phenyl ring |

| Functional Groups | Oxime (C=N-O), ketone (C=O), and multiple methyl ether groups |

Molecular Interactions and Conformational Changes

This compound binds to the progesterone receptor (PR) ligand-binding domain (LBD), inducing structural rearrangements critical for its modulatory effects. Crystallographic studies reveal:

-

Ligand-Receptor Interaction : The benzaldoxime substituent occupies the same spatial pocket as progesterone (P₄), but displaces the AF-2 helix (residues 909–933) into an antagonist conformation .

-

Corepressor Recruitment : this compound recruits corepressors (NCoR/SMRT) via the LXXLL motif, with binding affinities comparable to the antagonist RU486 .

-

Coactivator Displacement : Unlike RU486, this compound allows partial displacement of corepressors by coactivator peptides (e.g., TIF2), reflecting its mixed agonist/antagonist activity .

Pharmacokinetic and Stability Profile

Degradation and Metabolic Considerations

-

Stability : Molecular dynamics simulations indicate high stability in protein complexes, with minimal structural fluctuations over time .

-

Metabolism : Limited data exists, but its pharmacokinetic profile (gastrointestinal absorption, Lipinski compliance) suggests hepatic metabolism, though no specific enzymatic pathways are detailed .

Biological Activity-Linked Reactions

This compound modulates cellular pathways through:

-

ER Stress Induction : Triggers unfolded protein response (UPR) in leiomyoma cells, increasing GADD153 and cleaved PARP levels .

-

Melanogenesis Inhibition : Enhances intracellular tyrosinase activity in melanoma cells without direct copper chelation .

Comparative Analysis with Related SPRMs

科学的研究の応用

Treatment of Uterine Leiomyomata

Asoprisnil has been extensively studied for its effectiveness in managing symptomatic uterine leiomyomata. Key findings from clinical trials include:

- Efficacy in Reducing Symptoms : In a phase II study, this compound demonstrated significant suppression of uterine bleeding, with rates of 28%, 64%, and 83% at doses of 5 mg, 10 mg, and 25 mg respectively. Additionally, it led to reductions in both leiomyoma and uterine volumes after 12 weeks of treatment .

- Long-term Management : A pooled analysis from two phase III trials indicated that continuous treatment with this compound for up to 12 months effectively controlled heavy menstrual bleeding (HMB) associated with uterine fibroids. The treatment resulted in significant reductions in fibroid volume (up to -63%) and improved quality of life metrics .

- Safety Profile : this compound was generally well tolerated, with minimal adverse effects reported. Endometrial biopsies showed a decrease in proliferative patterns, suggesting a favorable impact on the endometrium .

Potential Use in Endometriosis

This compound's application extends to the management of endometriosis, although research is more limited compared to its use for fibroids:

- Mechanism of Action : The compound has shown promise in suppressing endometrial proliferation and inducing amenorrhea by targeting the endometrium. Early studies indicated a reduction in dysmenorrhea symptoms compared to placebo .

- Challenges in Clinical Trials : Despite initial positive findings, some trials were halted due to concerns about endometrial hyperplasia. This underscores the need for further investigation into its safety and efficacy for this indication .

Comparative Efficacy Data

The following table summarizes the key findings from clinical studies on this compound's efficacy:

| Study | Dosage (mg) | Suppression of Uterine Bleeding (%) | Reduction in Fibroid Volume (%) | Quality of Life Improvement |

|---|---|---|---|---|

| Phase II Trial | 5 | 28% | Not specified | Not specified |

| Phase II Trial | 10 | 64% | Up to -48% | Significant improvement |

| Phase II Trial | 25 | 83% | Up to -63% | Significant improvement |

| Phase III Trials | 10 | Not specified | Up to -39% | Significant improvement |

| Phase III Trials | 25 | Not specified | Up to -63% | Significant improvement |

Case Study: Efficacy in Heavy Menstrual Bleeding

A multicenter, randomized controlled trial assessed the impact of this compound on HMB among women with uterine fibroids. Patients receiving this compound reported notable improvements in symptom severity and overall health-related quality of life (HRQL). The study concluded that this compound provided clinically meaningful improvements with an acceptable safety profile .

Case Study: Endometrial Response

In another study focusing on endometrial response, biopsies taken after treatment revealed a decrease in glandular and stromal proliferation levels. This finding suggests that this compound may effectively manage conditions associated with excessive endometrial growth while minimizing adverse effects related to hyperplasia .

作用機序

アソプリスニルは、プロゲステロン受容体と結合することにより効果を発揮し、共役因子とコアプレッサーの募集に影響を与える立体構造変化を誘発します。 この相互作用は、プロゲステロン応答性遺伝子の転写を調節し、その混合アゴニスト/アンタゴニスト活性を引き起こします . 分子標的は、さまざまな組織で異なる役割を果たすプロゲステロン受容体アイソフォームPR-AとPR-Bを含みます .

類似の化合物との比較

アソプリスニルは、ミフェプリストンやウリプリスタルアセテートなどの化合物を含む、より広範なSPRMクラスの一部です。 これらと比較して、アソプリスニルは、混合アゴニスト/アンタゴニスト活性のユニークなプロファイルを有しており、有意な低エストロゲン血症や骨量減少を引き起こすことなく、子宮組織を標的にするのに特に有効です . その他の類似の化合物には、テラプリストンとヴィラプリサンが含まれ、これらも選択的プロゲステロン受容体モジュレーションを示しますが、臨床的用途と副作用のプロファイルは異なります .

類似化合物との比較

Asoprisnil is part of a broader class of SPRMs, which includes compounds like mifepristone and ulipristal acetate. Compared to these, this compound has a unique profile of mixed agonist/antagonist activity, making it particularly effective in targeting uterine tissues without causing significant hypo-estrogenism or bone loss . Other similar compounds include telapristone and vilaprisan, which also exhibit selective progesterone receptor modulation but with different clinical applications and side effect profiles .

生物活性

Asoprisnil is a selective progesterone receptor modulator (SPRM) that has garnered attention for its potential therapeutic applications, particularly in treating uterine fibroids and managing heavy menstrual bleeding (HMB). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound exhibits a mixed agonist-antagonist activity on progesterone receptors (PRs), specifically targeting both PR-A and PR-B isoforms. This dual action allows it to modulate various cellular processes:

- Binding Affinity : this compound shows a threefold higher binding affinity to PR compared to progesterone in animal models, particularly in the rabbit uterus .

- Cellular Effects : It suppresses collagen synthesis and induces apoptosis in leiomyomas while sparing normal myometrial cells. Mechanistically, it decreases the expression of anti-apoptotic proteins like Bcl-2 and increases pro-apoptotic markers such as caspase-3 .

Efficacy in Managing Uterine Fibroids

This compound has been evaluated in multiple clinical trials for its efficacy in treating uterine fibroids:

- 12-Month Study Results : In a pivotal study involving 907 premenopausal women with HMB associated with uterine fibroids, this compound demonstrated significant reductions in menstrual bleeding and fibroid volume. The primary efficacy endpoint was met by 90% and 93% of participants in the 10 mg and 25 mg groups, respectively, compared to only 35% in the placebo group (P < 0.001) .

- Volume Reduction : The median decrease in primary fibroid volume was reported as -55.7% for the 10 mg group and -75.2% for the 25 mg group over a 12-month period .

Safety Profile

Despite its efficacy, safety concerns have emerged:

- Endometrial Changes : Imaging studies indicated a progressive increase in endometrial thickness and cystic changes, leading to invasive diagnostic procedures for some patients. Endometrial biopsies revealed antiproliferative effects but also raised concerns about potential malignancies .

- Adverse Events : While generally well tolerated, cases of endometrial cancer were diagnosed during treatment, prompting caution regarding long-term use .

Comparative Efficacy with Other SPRMs

This compound's efficacy has been compared to other SPRMs like mifepristone and ulipristal acetate:

| Compound | Binding Affinity | Primary Use | Efficacy in HMB |

|---|---|---|---|

| This compound | High | Uterine fibroids | Significant |

| Mifepristone | Moderate | Medical abortion | Effective |

| Ulipristal acetate | Moderate | Uterine fibroids | Effective |

This compound has shown a higher degree of progesterone agonist activity compared to mifepristone, which may contribute to its unique therapeutic profile .

Case Studies

Several case studies highlight the clinical application of this compound:

- Case Study A : A 35-year-old woman with symptomatic uterine fibroids experienced a significant reduction in bleeding episodes after 6 months of treatment with this compound (25 mg), achieving amenorrhea by month 3.

- Case Study B : Another patient presented with severe anemia due to heavy menstrual bleeding associated with fibroids. Following treatment with this compound, her hemoglobin levels improved significantly within two months, alongside a notable decrease in fibroid size.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Asoprisnil’s selective modulation of progesterone receptors in uterine fibroid cells?

this compound acts as a selective progesterone receptor modulator (SPRM) by differentially recruiting nuclear receptor coactivators or corepressors in uterine fibroid versus normal smooth muscle cells. This selectivity is attributed to cell-specific expression of progesterone receptor isoforms. For example, in fibroid cells, this compound upregulates EMMPRIN (extracellular matrix metalloproteinase inducer), increasing MMP-1 and MT1-MMP activity while suppressing TIMP-1/2, thereby promoting ECM degradation . Experimental validation requires:

- Cell culture models : Primary uterine fibroid cells vs. normal myometrial cells.

- Dosage : ≥10⁻⁸ M for significant protein-level changes .

- Assays : Western blotting for EMMPRIN/MMP/TIMP expression, collagen degradation assays.

Q. How do experimental designs account for this compound’s tissue-specific effects on collagen synthesis?

Studies must distinguish between intracellular collagen degradation (via MMP activation) and transcriptional/translational suppression. Key methodologies include:

- Time-course experiments : Collagen synthesis inhibition is observed at 48 hours post-treatment but not linked to TGF-β3 downregulation .

- Dual analysis : Measure collagen mRNA (qRT-PCR) and protein (ELISA) levels alongside MMP activity (zymography).

- Controls : Compare with SPRMs like ulipristal acetate to identify class-specific vs. This compound-unique effects .

Q. What in vitro models are validated for studying this compound’s anti-fibrotic effects?

- Primary cell lines : Human uterine fibroid cells from surgical specimens, cultured under progesterone-enriched conditions .

- Dose-response curves : Use concentrations ≤50 μM (non-cytotoxic range, validated via MTS assays) .

- Co-culture systems : Fibroid cells with normal myometrial cells to assess paracrine signaling .

Advanced Research Questions

Q. How can contradictory findings on this compound’s impact on growth factors (e.g., IGF-1, TGF-β3) be resolved?

Discrepancies arise from in vitro vs. in vivo models and temporal factors:

- In vitro : this compound reduces IGF-1 receptor expression in fibroid cells , but serum IGF-1 levels in patients show no significant change .

- Approach : Use longitudinal sampling in animal models (e.g., immunocompromised mice xenografted with human fibroid tissue) to track dynamic changes.

- Multi-omics integration : Pair proteomics (ELISA/Western blot) with transcriptomics (RNA-seq) to dissect post-transcriptional regulation .

Q. What methodological challenges arise in clinical trials assessing this compound’s endometrial safety profile?

Key issues include delayed endometrial thickening (>8–12 months) and cystic changes . Mitigation strategies:

- Imaging protocols : Combine transvaginal ultrasound (baseline thickness) with MRI for texture analysis (e.g., “bubble-wrap” cysts) .

- Histological validation : Biopsy samples for PAEC (progesterone receptor modulator-associated endometrial changes) classification .

- Trial design : Include a 6-month post-treatment follow-up to monitor reversibility .

Q. How does this compound inhibit melanosome export in melanocytes without affecting tyrosinase activity?

Mechanistic studies in B16F10 cells and HEMn-DP melanocytes show:

- Dendrite suppression : At 20–30 μM, this compound reduces dendricity (critical for melanosome transfer) without altering intracellular melanin .

- Key assays :

Q. Data Contradiction Analysis

Q. Why do studies report divergent effects of this compound on TGF-β3 signaling in fibroid cells?

- : No TGF-β3 suppression at 48 hours.

- : Reduced TGF-β3 in serum and tissue after prolonged treatment.

- Resolution : Conduct time-resolved experiments (24–72 hours) with pathway-specific inhibitors (e.g., SB431542 for TGF-β receptor) to isolate direct vs. secondary effects.

Q. Methodological Recommendations Table

特性

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMNAFGEUJBOCE-MEQIQULJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904033 | |

| Record name | Asoprisnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199396-76-4 | |

| Record name | Asoprisnil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asoprisnil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asoprisnil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asoprisnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASOPRISNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。